2-Phenoxy-1-propyl-1,3,2-diazaphospholidine
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Overview
Description
2-Phenoxy-1-propyl-1,3,2-diazaphospholidine is an organophosphorus compound with the molecular formula C11H17N2OP It is a member of the diazaphospholidine family, characterized by a phosphorus atom bonded to two nitrogen atoms within a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-propyl-1,3,2-diazaphospholidine typically involves the reaction of a phosphine precursor with an appropriate diazaphospholidine derivative. One common method includes the reaction of phenol with a propyl-substituted diazaphospholidine under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as distillation or crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-1-propyl-1,3,2-diazaphospholidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reactions: These often require catalysts such as palladium or nickel and may be carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
2-Phenoxy-1-propyl-1,3,2-diazaphospholidine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Mechanism of Action
The mechanism by which 2-Phenoxy-1-propyl-1,3,2-diazaphospholidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form strong bonds with various biological molecules, influencing their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine
- 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine
Uniqueness
2-Phenoxy-1-propyl-1,3,2-diazaphospholidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other diazaphospholidine derivatives. Its phenoxy group provides additional stability and potential for further functionalization, making it a versatile compound in various research and industrial applications.
Properties
CAS No. |
89767-26-0 |
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Molecular Formula |
C11H17N2OP |
Molecular Weight |
224.24 g/mol |
IUPAC Name |
2-phenoxy-1-propyl-1,3,2-diazaphospholidine |
InChI |
InChI=1S/C11H17N2OP/c1-2-9-13-10-8-12-15(13)14-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
InChI Key |
BAZCFMXCOSCWTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCNP1OC2=CC=CC=C2 |
Origin of Product |
United States |
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